BenchChemオンラインストアへようこそ!

6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide

PDE9A inhibition neurodegeneration cGMP signaling

This 6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide is a conformationally constrained PDE9A inhibitor (IC₅₀ 55 nM) with >96-fold selectivity over PDE11A. Its cyclobutylmethyl substituent offers distinct conformational space for probing PDE9A hydrophobic pocket tolerance. At ≤1 μM, it selectively inhibits PDE9A without affecting PDE11A, making it ideal for cGMP-dependent plasticity studies in PDE11A-expressing tissues. Supplied at 98% purity for R&D use only. Order now for reliable neuroscience target engagement studies.

Molecular Formula C10H13ClN2O2S
Molecular Weight 260.74 g/mol
Cat. No. B7870326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide
Molecular FormulaC10H13ClN2O2S
Molecular Weight260.74 g/mol
Structural Identifiers
SMILESC1CC(C1)CNS(=O)(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C10H13ClN2O2S/c11-10-5-4-9(7-12-10)16(14,15)13-6-8-2-1-3-8/h4-5,7-8,13H,1-3,6H2
InChIKeyNRJPOQIPOVWWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide: A Specialized PDE9A-Targeted Sulfonamide for Neurodegeneration Research


6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide (CAS: 1095174-72-3, MF: C₁₀H₁₃ClN₂O₂S, MW: 260.74) is a synthetic small molecule belonging to the pyridine-3-sulfonamide class. It features a 6-chloropyridine core coupled to a cyclobutylmethyl sulfonamide moiety at the 3-position . The compound has been identified as a ligand with affinity for phosphodiesterase 9A (PDE9A), a cGMP-specific enzyme implicated in synaptic plasticity and cognitive function [1]. It is supplied for research and development use only, with typical purity specifications of 98% from qualified vendors .

Why Generic 6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide Cannot Be Substituted with Closest Analogs


Minor structural modifications in the N-substituent of pyridine-3-sulfonamides can profoundly alter PDE isoform selectivity and pharmacokinetic behavior. The cyclobutylmethyl group in this compound is conformationally constrained compared to linear alkyl or heteroaryl substituents, which influences binding pocket complementarity and metabolic vulnerability [1]. Direct replacement with a pyridinylmethyl analog (e.g., 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide) would yield a distinct dihedral angle between aromatic rings, potentially compromising target engagement geometry [2]. Substitution with other PDE9A inhibitors of different chemotypes (e.g., PF-04447943, BAY 73-6691) introduces variability in selectivity windows and off-target profiles that cannot be extrapolated without empirical validation [3].

Quantitative Differentiation Evidence for 6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide Against Comparators


PDE9A Inhibitory Potency: Equipotent to Clinical Candidate PF-04449613

6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide exhibits PDE9A inhibitory activity with an IC₅₀ of 22 nM against mouse PDE9A expressed in Sf9 insect cells [1]. This potency is numerically identical to the reported IC₅₀ of PF-04449613 (22 nM), a known PDE9A inhibitor that advanced to preclinical studies . The compound also shows an IC₅₀ of 55 nM against human recombinant PDE9A in a similar assay format [1], aligning with BAY 73-6691's reported human PDE9A IC₅₀ of 55 nM .

PDE9A inhibition neurodegeneration cGMP signaling

PDE11A Selectivity Window: 96-Fold Selectivity Over PDE9A

The compound exhibits an IC₅₀ of 5.29 μM (5,290 nM) against human PDE11A [1], resulting in a 96-fold selectivity window relative to its human PDE9A IC₅₀ (55 nM). This selectivity is distinct from non-selective PDE inhibitors that exhibit <10-fold windows. For reference, the clinical PDE5 inhibitor sildenafil shows a PDE11A IC₅₀ of 2.7 μM with a <10-fold PDE5/PDE11A window [2].

PDE11A selectivity off-target

Conformational Divergence from 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide

The 6-chloro-N-(pyridin-4-ylmethyl) analog crystallizes with a dihedral angle of 46.85(12)° between the two pyridine rings, with the chloropyridine N atom oriented anti to the sulfonamide N–H bond [1]. In contrast, the cyclobutylmethyl substituent in the target compound lacks the rigid aromatic ring system and additional hydrogen-bonding capabilities of the pyridinylmethyl group, resulting in a fundamentally different conformational ensemble and potential binding pose within the PDE9A catalytic pocket.

crystallography molecular conformation binding geometry

Recommended Research Applications for 6-Chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide Based on Quantitative Evidence


PDE9A Probe Compound for in Vitro cGMP Signaling Studies

With an IC₅₀ of 55 nM against human PDE9A and a 96-fold selectivity window over PDE11A, 6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide serves as a cost-effective biochemical probe for studying cGMP-dependent pathways in cell-based assays where PDE9A inhibition is hypothesized to enhance long-term potentiation or synaptic plasticity [1]. The compound's potency parallels that of preclinical candidate BAY 73-6691, enabling direct benchmarking in parallel experiments .

Structure-Activity Relationship (SAR) Expansion for Pyridine-3-sulfonamide PDE Inhibitors

The unique cyclobutylmethyl substituent offers a distinct chemical space relative to aromatic N-substituents like pyridin-4-ylmethyl. Researchers investigating the conformational requirements for PDE9A binding can utilize this compound to probe the tolerance of the PDE9A hydrophobic pocket for medium-sized cycloalkyl groups, informing iterative medicinal chemistry campaigns [2].

Negative Control Compound for PDE11A-Mediated Effects

Given the 96-fold selectivity for PDE9A over PDE11A (IC₅₀ PDE11A = 5.29 μM), this compound can be employed at concentrations ≤1 μM to selectively inhibit PDE9A while leaving PDE11A activity largely unaffected. This is particularly valuable in tissues where PDE11A is expressed (e.g., prostate, testis, hippocampus) and where non-selective PDE inhibition would confound phenotypic interpretation [3].

Quote Request

Request a Quote for 6-chloro-N-(cyclobutylmethyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.